1-Pentyl-1H-tetrazole-5-thiol
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Overview
Description
1-Pentyl-1H-tetrazole-5-thiol is a heterocyclic compound containing a tetrazole ring substituted with a pentyl group and a thiol group. Tetrazoles are known for their diverse biological and chemical properties, making them valuable in various fields such as medicinal chemistry, material science, and industrial applications .
Preparation Methods
The synthesis of 1-Pentyl-1H-tetrazole-5-thiol typically involves the reaction of pentylamine with thiocyanate and sodium azide under specific conditions. The reaction proceeds through the formation of an intermediate isothiocyanate, which then cyclizes to form the tetrazole ring. The reaction conditions often include the use of solvents like ethanol or acetonitrile and may require heating to facilitate the cyclization process .
Chemical Reactions Analysis
1-Pentyl-1H-tetrazole-5-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding thiol or sulfide.
Scientific Research Applications
1-Pentyl-1H-tetrazole-5-thiol has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Pentyl-1H-tetrazole-5-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with metal ions, making it an effective corrosion inhibitor. In biological systems, the tetrazole ring can interact with enzymes and receptors, modulating their activity and leading to antimicrobial effects .
Comparison with Similar Compounds
1-Pentyl-1H-tetrazole-5-thiol can be compared with other tetrazole derivatives such as:
1-Phenyl-1H-tetrazole-5-thiol: Similar in structure but with a phenyl group instead of a pentyl group.
1-Methyl-1H-tetrazole-5-thiol: Contains a methyl group and is used in similar applications but may have different reactivity and potency.
1-Benzyl-1H-tetrazole-5-thiol: Features a benzyl group and is used in the synthesis of various organic compounds and as a ligand in coordination chemistry.
This compound is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C6H12N4S |
---|---|
Molecular Weight |
172.25 g/mol |
IUPAC Name |
1-pentyl-2H-tetrazole-5-thione |
InChI |
InChI=1S/C6H12N4S/c1-2-3-4-5-10-6(11)7-8-9-10/h2-5H2,1H3,(H,7,9,11) |
InChI Key |
VSWDBRHHLLNOFC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN1C(=S)N=NN1 |
Origin of Product |
United States |
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